molecular formula C4H4BClO2S B1592236 (3-Chlorothiophen-2-yl)boronic acid CAS No. 324024-80-8

(3-Chlorothiophen-2-yl)boronic acid

Cat. No. B1592236
CAS RN: 324024-80-8
M. Wt: 162.41 g/mol
InChI Key: SFFHGIVONBNWST-UHFFFAOYSA-N
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Description

Synthesis Analysis

(3-Chlorothiophen-2-yl)boronic acid is a key intermediate used in the biomedical industry. It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing drugs targeting specific diseases related to boron and thiophene derivatives .


Molecular Structure Analysis

The molecular formula of (3-Chlorothiophen-2-yl)boronic acid is C4H4BClO2S, and its molecular weight is 162.4 g/mol. The structure consists of a thiophene ring with a chlorine atom and a boronic acid group attached .


Chemical Reactions Analysis

(3-Chlorothiophen-2-yl)boronic acid can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. These reactions involve transmetalation from boron to palladium, leading to the formation of new C–C bonds .

Scientific Research Applications

Biomedical Industry

“(3-Chlorothiophen-2-yl)boronic acid” is a key intermediate used in the biomedical industry . It plays a crucial role in the synthesis of various pharmaceuticals and agrochemicals .

Drug Development

With its unique properties, it is employed in the development of drugs targeting specific diseases related to boron and thiophene derivatives .

Sensing Applications

Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Protein Manipulation and Cell Labelling

The interaction of boronic acids with proteins allows for their manipulation and cell labelling . This has been an area of particular growth .

Electrophoresis of Glycated Molecules

Boronic acids, including “(3-Chlorothiophen-2-yl)boronic acid”, are used for electrophoresis of glycated molecules .

Building Materials for Microparticles

“(3-Chlorothiophen-2-yl)boronic acid” is used as a building material for microparticles for analytical methods .

Polymers for Controlled Release of Insulin

Boronic acids are employed in polymers for the controlled release of insulin .

Suzuki-Miyaura Cross-Coupling Reactions

“(3-Chlorothiophen-2-yl)boronic acid” is used as a reactant for Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

  • Precautionary Statements : Avoid skin and eye contact, use protective gloves and clothing, avoid breathing dust, and ensure adequate ventilation .

Future Directions

Research on the applications of (3-Chlorothiophen-2-yl)boronic acid in drug development and agrochemicals continues. Its unique properties make it a promising candidate for targeted therapies and other innovative applications .

Mechanism of Action

Target of Action

The primary target of (3-Chlorothiophen-2-yl)boronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a popular method for forming carbon-carbon bonds, and boronic acids like (3-Chlorothiophen-2-yl)boronic acid play a crucial role in this process .

Mode of Action

(3-Chlorothiophen-2-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the broader Suzuki-Miyaura cross-coupling process, which also involves oxidative addition .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (3-Chlorothiophen-2-yl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . The successful completion of this reaction results in the creation of new organic compounds, expanding the diversity and complexity of biochemical structures .

Result of Action

The result of (3-Chlorothiophen-2-yl)boronic acid’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, which can have a wide range of molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of (3-Chlorothiophen-2-yl)boronic acid is influenced by environmental factors such as temperature, light, and atmospheric conditions . For instance, the compound is sensitive to light and should be stored in a dark place . Additionally, it should be kept under an inert atmosphere and at low temperatures to maintain its stability .

properties

IUPAC Name

(3-chlorothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BClO2S/c6-3-1-2-9-4(3)5(7)8/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFHGIVONBNWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598275
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorothiophen-2-yl)boronic acid

CAS RN

324024-80-8
Record name (3-Chlorothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chlorothiophene-2-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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